molecular formula C13H14N6 B5621860 2-{[1-(3-methylbenzyl)-1H-1,2,4-triazol-5-yl]methyl}-2H-1,2,3-triazole

2-{[1-(3-methylbenzyl)-1H-1,2,4-triazol-5-yl]methyl}-2H-1,2,3-triazole

Cat. No. B5621860
M. Wt: 254.29 g/mol
InChI Key: HHRYLRIIJUDSOL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of triazole derivatives involves multi-component reactions that allow for the efficient formation of 1,5-disubstituted 1,2,3-triazoles from primary amine, ketones, and azides, showcasing the versatility of triazole synthesis methods (Vo, 2020). Another study demonstrates the synthesis of novel heterocyclic compounds derived from triazole acetohydrazide, further illustrating the chemical adaptability of triazole compounds (Bekircan, Ülker, & Menteşe, 2015).

Molecular Structure Analysis

X-ray crystallography provides insight into the molecular structure of triazole derivatives, revealing the planarity of the molecule and the angles between the triazole rings and benzene rings, which are crucial for understanding the compound's reactivity and interactions (Ustabaş, Ünlüer, & Kör, 2011).

Chemical Reactions and Properties

Triazole derivatives undergo various chemical reactions, including debenzylation, which is facilitated by Pd/C and hydrogen in specific conditions, highlighting the reactivity of triazole compounds under catalytic conditions (Farooq, Sydnes, Törnroos, & Haug, 2012). The synthesis of pyrimidine derivatives containing the triazolo ring indicates the compound's capability to engage in heterocyclic aromatic ring formations, showcasing the chemical versatility of triazoles (Lahmidi et al., 2019).

Physical Properties Analysis

The physical properties of triazole derivatives, such as solubility, melting point, and crystal structure, are determined through various analytical techniques, including single crystal X-ray diffraction, which reveals the compound's crystalline form and stability (Ustabaş et al., 2011).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations of triazole derivatives, are explored through experimental and computational studies. For example, the debenzylation reaction showcases the functional group transformations that triazole compounds can undergo, reflecting their chemical reactivity and potential for further functionalization (Farooq et al., 2012).

Mechanism of Action

The mechanism of action of triazoles is largely dependent on their specific structure and the biological system they interact with. They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . Some triazoles have been shown to produce anti-ChE activity by inhibiting both AChE and BuChE activities .

Safety and Hazards

While specific safety and hazard information for “2-{[1-(3-methylbenzyl)-1H-1,2,4-triazol-5-yl]methyl}-2H-1,2,3-triazole” is not available, it’s important to note that triazoles and their derivatives should be handled with care due to their biological activity . Some triazoles have been found to exhibit antimicrobial, antifungal, and anticancer activities, among others .

Future Directions

Given the therapeutic importance of triazole derivatives, there is ongoing research to synthesize and study their antimicrobial, antioxidant, and antiviral potential . The development of novel antimicrobial drugs to combat ever-growing drug-resistant infections is a key area of focus . The unique structure and properties of triazoles make them a promising scaffold for the discovery of new drug candidates .

properties

IUPAC Name

1-[(3-methylphenyl)methyl]-5-(triazol-2-ylmethyl)-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N6/c1-11-3-2-4-12(7-11)8-18-13(14-10-17-18)9-19-15-5-6-16-19/h2-7,10H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHRYLRIIJUDSOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=NC=N2)CN3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[1-(3-methylbenzyl)-1H-1,2,4-triazol-5-yl]methyl}-2H-1,2,3-triazole

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